Mass Spectrometric Resolution: +4 Da Mass Shift Enables Baseline Separation from Unlabeled Pimozide
Pimozide-d4-1 incorporates four deuterium atoms, resulting in a molecular mass increase of +4 Da relative to unlabeled pimozide. This mass shift enables the mass spectrometer to cleanly resolve the internal standard peak from the analyte peak, even in the presence of complex biological matrices, thereby eliminating ion suppression or cross-talk interference . In contrast, unlabeled pimozide cannot be distinguished from the analyte, leading to quantification errors and poor assay reproducibility [1].
| Evidence Dimension | Molecular Mass Shift in LC-MS/MS |
|---|---|
| Target Compound Data | +4 Da (C28H25D4F2N3O, MW ~465.6 g/mol) |
| Comparator Or Baseline | Unlabeled Pimozide (C28H29F2N3O, MW ~461.6 g/mol) shows 0 Da shift and co-elutes with analyte |
| Quantified Difference | Δm = +4 Da (enables baseline resolution in MS) |
| Conditions | LC-MS/MS using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) |
Why This Matters
This quantifiable mass difference is the foundational requirement for accurate, interference-free isotope dilution mass spectrometry, a cornerstone of bioanalytical method validation per FDA and EMA guidelines.
- [1] MedChemExpress. (n.d.). Pimozide-d4-1 (R6238-d4-1) | Isotope-Labeled Compounds. Product page. Retrieved from medchemexpress.eu. View Source
